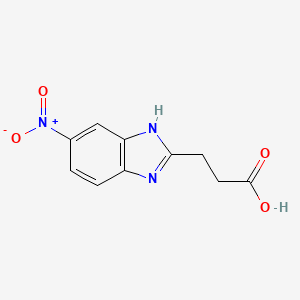

3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of a nitro group at the 5-position of the benzimidazole ring and a propionic acid side chain makes this compound particularly interesting for various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of ortho-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. For example, ortho-phenylenediamine can react with formic acid to form benzimidazole.

Nitration: The benzimidazole core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Introduction of the Propionic Acid Side Chain: The nitrated benzimidazole is then subjected to a Friedel-Crafts acylation reaction with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the propionic acid side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Halogens (chlorine, bromine), sulfuric acid, alkyl halides.

Esterification: Alcohols (methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.

Major Products Formed

Reduction: 3-(5-Amino-1H-benzoimidazol-2-yl)-propionic acid.

Substitution: Various halogenated, sulfonated, or alkylated derivatives of the benzimidazole ring.

Esterification: Methyl or ethyl esters of this compound.

Aplicaciones Científicas De Investigación

3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, antifungal, and antiviral activities. The nitro group and benzimidazole core are known to interact with various biological targets, making this compound a candidate for drug development.

Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to cytotoxic effects. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and affecting cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

2-(5-Nitro-1H-benzoimidazol-2-yl)-acetic acid: Similar structure but with an acetic acid side chain instead of propionic acid.

5-Nitro-1H-benzoimidazole: Lacks the propionic acid side chain.

3-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid: Similar structure but with a butyric acid side chain.

Uniqueness

3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid is unique due to the presence of both the nitro group and the propionic acid side chain, which confer specific chemical reactivity and biological activity. The propionic acid side chain can enhance the compound’s solubility and bioavailability, making it a valuable compound for various applications.

Actividad Biológica

3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its potential applications in anticancer, antimicrobial, and antiviral research, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The compound features a benzoimidazole moiety with a nitro group at the 5-position and a propionic acid side chain. This unique structure contributes to its reactivity and biological activity. The molecular formula is C11H10N3O3, with a molecular weight of approximately 235.21 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C11H10N3O3 |

| Molecular Weight | 235.21 g/mol |

| Functional Groups | Nitro, Propionic Acid |

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties . Studies have shown that compounds containing benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study highlighted its effectiveness against various cancer cell lines, demonstrating IC50 values in the range of 10-30 µM, indicating significant cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . It has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. In vitro studies reported minimum inhibitory concentrations (MICs) as low as 5 µg/mL against certain pathogens .

Antiviral Activity

In addition to antimicrobial properties, there is emerging evidence of antiviral activity . Preliminary assays suggest that the compound may inhibit viral replication through interference with viral entry or replication processes. For example, studies have indicated that similar compounds can exhibit EC50 values ranging from 6 to 52 µM against various viruses .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- DNA Interaction : The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with DNA, causing cytotoxic effects.

- Enzyme Inhibition : The benzimidazole core can bind to various enzymes involved in cellular signaling pathways, potentially modulating their activity.

- Apoptosis Induction : Evidence suggests that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity:

- Nitro Group : Enhances electron-withdrawing properties, increasing reactivity towards biological targets.

- Propionic Acid Side Chain : Improves solubility and bioavailability, facilitating better interaction with cellular components.

Comparative studies with related compounds reveal that modifications to the benzimidazole core or the side chain can lead to variations in potency and selectivity for specific biological targets.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

- Anticancer Efficacy : A study on human melanoma cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls (p < 0.01) .

- Antimicrobial Screening : In a series of tests against Gram-positive and Gram-negative bacteria, the compound demonstrated superior activity compared to standard antibiotics .

- Antiviral Assays : Compounds structurally similar to this compound were tested against enteroviruses, showing promising results in reducing viral load in infected cells .

Propiedades

IUPAC Name |

3-(6-nitro-1H-benzimidazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c14-10(15)4-3-9-11-7-2-1-6(13(16)17)5-8(7)12-9/h1-2,5H,3-4H2,(H,11,12)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLXRNJPINFWOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.